molecular formula C8H5Cl2NS B13565434 4,6-Dichloro-3-methylthieno[2,3-b]pyridine

4,6-Dichloro-3-methylthieno[2,3-b]pyridine

Cat. No.: B13565434
M. Wt: 218.10 g/mol
InChI Key: HQNROGMWBIZXSE-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-methylthieno[2,3-b]pyridine is a heterocyclic compound with the molecular formula C8H5Cl2NS. It is characterized by a thieno[2,3-b]pyridine core substituted with chlorine atoms at positions 4 and 6, and a methyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-3-methylthieno[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylthiophene-2-carboxylic acid with phosphorus oxychloride (POCl3) to form the corresponding acid chloride, followed by cyclization with ammonia or an amine to yield the thieno[2,3-b]pyridine core. Chlorination at positions 4 and 6 can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-3-methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield 4-amino-6-chloro-3-methylthieno[2,3-b]pyridine, while oxidation can produce this compound sulfone .

Scientific Research Applications

4,6-Dichloro-3-methylthieno[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-methylthieno[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, or cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methylthieno[2,3-b]pyridine
  • 4,6-Dichloro-3-ethylthieno[2,3-b]pyridine
  • 4,6-Dichloro-3-phenylthieno[2,3-b]pyridine

Uniqueness

4,6-Dichloro-3-methylthieno[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 4 and 6 enhances its reactivity in substitution reactions, while the methyl group at position 3 influences its electronic properties and interactions with biological targets .

Properties

Molecular Formula

C8H5Cl2NS

Molecular Weight

218.10 g/mol

IUPAC Name

4,6-dichloro-3-methylthieno[2,3-b]pyridine

InChI

InChI=1S/C8H5Cl2NS/c1-4-3-12-8-7(4)5(9)2-6(10)11-8/h2-3H,1H3

InChI Key

HQNROGMWBIZXSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=CC(=N2)Cl)Cl

Origin of Product

United States

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